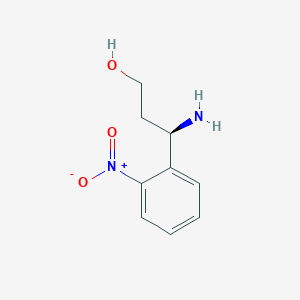

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12N2O3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m1/s1 |

InChI Key |

XOCLHYKQNGYVTA-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CCO)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3 Amino 3 2 Nitrophenyl Propan 1 Ol

Stereoselective Synthetic Pathways

The direct and controlled synthesis of the (3R)-enantiomer of 3-amino-3-(2-nitrophenyl)propan-1-ol necessitates the use of stereoselective methods. These approaches are designed to favor the formation of one stereoisomer over others, thereby avoiding the need for challenging and often inefficient resolution of racemic mixtures.

Asymmetric Synthesis Approaches Towards the (3R)-Configuration

Asymmetric synthesis aims to create the desired chiral center from a prochiral precursor. One potential strategy involves the asymmetric addition of a nucleophile to an imine derived from 2-nitrobenzaldehyde (B1664092). The use of a chiral catalyst or a chiral auxiliary can direct the nucleophilic attack to one face of the imine, leading to the preferential formation of the (R)-amino group.

Another powerful approach is the enantioselective C-H amination. This modern technique allows for the direct conversion of a C-H bond into a C-N bond with high stereocontrol. In the context of synthesizing (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol, a suitable precursor alcohol could be functionalized with a directing group that facilitates the enantioselective insertion of a nitrogen-containing moiety at the benzylic position, guided by a chiral catalyst.

Enantioselective Reduction Strategies for Precursors to this compound

A common and effective method for establishing the stereochemistry of β-amino alcohols is the enantioselective reduction of a prochiral β-amino ketone precursor. For the synthesis of the target compound, this would involve the reduction of 3-amino-3-(2-nitrophenyl)propan-1-one. The choice of a chiral reducing agent or a combination of a stoichiometric reducing agent with a chiral catalyst is crucial for achieving high enantioselectivity.

Prominent examples of such catalytic systems include those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands (e.g., Ru-, Rh-, or Ir-based catalysts). These catalysts create a chiral environment around the ketone, forcing the hydride delivery to occur preferentially from one side, thus yielding the desired (R)-alcohol configuration. The enantiomeric excess (ee) of the product is highly dependent on the catalyst structure, substrate, and reaction conditions.

Table 1: Examples of Chiral Catalysts for Enantioselective Ketone Reduction

| Catalyst System | Typical Substrates | Typical Enantiomeric Excess (ee) |

| Corey-Bakshi-Shibata (CBS) Catalyst | Aryl alkyl ketones | >90% |

| Noyori's Ruthenium-BINAP Catalysts | Aromatic and aliphatic ketones | >95% |

| Chiral Amino Alcohol-derived Ligands | Prochiral ketones | High |

It is important to note that the steric hindrance and electronic effects of the 2-nitrophenyl group can significantly influence the efficiency and selectivity of these reductions.

Chiral Resolution Techniques for Amino Alcohol Stereoisomers

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture of 3-amino-3-(2-nitrophenyl)propan-1-ol can be employed. This method involves the separation of the two enantiomers.

One common approach is the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.

Another powerful technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This method can be highly effective for obtaining enantiomerically pure compounds. mdpi.com

Classical and Modern Synthetic Routes to Related β-Amino Alcohols

The synthesis of β-amino alcohols is a well-established field in organic chemistry, with numerous classical and modern methods available. These general strategies can often be adapted for the synthesis of 3-amino-1-propanol systems.

Condensation Reactions in β-Amino Alcohol Synthesis

Condensation reactions, such as the Mannich reaction, provide a straightforward route to β-amino ketones, which can then be reduced to the corresponding β-amino alcohols. In a typical Mannich reaction, an aldehyde (like formaldehyde), a primary or secondary amine, and a ketone with at least one α-hydrogen are condensed together. For the synthesis of a 3-amino-1-propanol system, a suitable ketone would be a key starting material.

Reductive Amination Strategies for 3-Amino-1-propanol Systems

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. To synthesize a 3-amino-1-propanol system, a β-hydroxy ketone could be reacted with an amine or ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired amino alcohol. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. This one-pot procedure is often efficient and avoids the isolation of the intermediate imine.

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH₄) | Mild reducing agent, suitable for aldehydes and ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄, effective at slightly acidic pH. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Clean and efficient, but may require higher pressures and temperatures. |

These classical methods, while not inherently stereoselective, provide valuable pathways to racemic β-amino alcohols that can subsequently be subjected to chiral resolution to obtain the desired enantiomer.

Multi-component Reactions and One-pot Syntheses of Aromatic Amino Alcohol Frameworks

Multi-component reactions (MCRs) and one-pot syntheses offer an efficient and atom-economical approach to complex molecules like aromatic amino alcohols by combining three or more reactants in a single step, thereby avoiding the isolation of intermediates. While a direct one-pot synthesis specifically for this compound is not extensively documented, the principles of MCRs are applicable to the construction of its core structure.

Conceptually, a convergent approach could involve the reaction of 2-nitrobenzaldehyde, a nitrogen source such as ammonia or a protected amine, and a two-carbon synthon. However, controlling the stereochemistry at the C3 position in such a reaction presents a significant challenge. The development of chiral catalysts that can effectively orchestrate the asymmetric formation of the C-N and C-C bonds in a single pot is an ongoing area of research.

Precursor Design and Derivatization Strategies for this compound

A more established and controllable approach to this compound involves the strategic design and synthesis of key precursors, followed by stereoselective transformations.

Synthesis from Nitro-Substituted Aromatic Aldehydes and Related Carbonylic Precursors

The synthesis of the target molecule can commence from the readily available 2-nitrobenzaldehyde. A common strategy involves the formation of a β-amino ketone or a related carbonyl precursor, which can then be stereoselectively reduced. For instance, a Mannich-type reaction of 2-nitrobenzaldehyde, a suitable ketone or enolate equivalent, and an amine can furnish a β-amino ketone intermediate. The critical step is the subsequent asymmetric reduction of the ketone to establish the desired (R)-configuration at the newly formed stereocenter.

Another pathway involves the Henry reaction (nitroaldol reaction) between 2-nitrobenzaldehyde and a nitroalkane, followed by reduction of the nitro group and the hydroxyl group. However, controlling the stereochemistry of both the amino and alcohol functionalities simultaneously can be complex.

Utilization of 3-Amino-3-(2-nitrophenyl)propanoic Acid Derivatives as Synthetic Intermediates

A highly effective and frequently employed strategy utilizes 3-amino-3-(2-nitrophenyl)propanoic acid as a key intermediate. This β-amino acid can be synthesized through various methods, including the Rodionov reaction, which involves the condensation of 2-nitrobenzaldehyde, malonic acid, and ammonia or an ammonium (B1175870) salt.

Once the racemic or enantiomerically enriched 3-amino-3-(2-nitrophenyl)propanoic acid is obtained, the crucial step is the stereoselective reduction of the carboxylic acid to the primary alcohol. This transformation requires a reducing agent that does not affect the nitro group or the stereocenter. Chiral reducing agents or a combination of a reducing agent with a chiral catalyst can be employed to achieve the desired (3R) configuration.

| Precursor | Synthetic Intermediate | Target Molecule |

| 2-Nitrobenzaldehyde | 3-Amino-3-(2-nitrophenyl)propanoic acid | This compound |

| 2-Nitrobenzaldehyde | β-Amino ketone | This compound |

Protective Group Strategies in the Synthesis of Chiral Amino Alcohols

The presence of multiple functional groups (amino, hydroxyl, and nitro) in the target molecule and its precursors often necessitates the use of protecting groups to prevent unwanted side reactions.

The amino group is typically protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. These groups are stable under a variety of reaction conditions and can be selectively removed. The choice of protecting group depends on the subsequent reaction steps and the desired deprotection conditions. For instance, the Cbz group is readily removed by hydrogenolysis, a condition that might also reduce the nitro group, thus requiring careful selection of catalysts and reaction parameters. The Boc group, on the other hand, is cleaved under acidic conditions.

The hydroxyl group, once formed, can also be protected, for example, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether (Bn), to allow for further modifications at other parts of the molecule. The nitro group is generally stable to many reaction conditions used in amino alcohol synthesis but can be reduced to an amino group under certain hydrogenation conditions.

Optimization of Synthetic Conditions for the Preparation of this compound

The successful synthesis of this compound with high yield and enantiopurity hinges on the careful optimization of reaction conditions, particularly the choice of catalysts and reagents.

Influence of Catalysts and Reagents on Yield and Stereoselectivity

The stereochemical outcome of the synthesis is primarily determined in the reduction step of either a β-amino ketone or a 3-amino-3-(2-nitrophenyl)propanoic acid derivative.

For the reduction of β-amino ketones , a variety of chiral catalysts and reagents have been developed. Chiral oxazaborolidines, often used in Corey-Bakshi-Shibata (CBS) reductions, are effective in the asymmetric reduction of ketones to alcohols with high enantioselectivity. The choice of the specific oxazaborolidine catalyst and the borane (B79455) source can significantly influence the stereochemical outcome.

For the stereoselective reduction of β-amino acids , chiral reducing agents are required. Borane complexes with chiral auxiliaries, such as chiral amino alcohols, can be used to achieve enantioselective reduction of the carboxylic acid. The nature of the chiral auxiliary and the reaction conditions (temperature, solvent) are critical parameters to control the stereoselectivity.

The following table summarizes some catalyst systems and their potential impact on stereoselectivity in related reductions:

| Catalyst/Reagent System | Transformation | Potential Outcome |

| Chiral Oxazaborolidine (CBS catalyst) + Borane | Asymmetric reduction of β-amino ketone | High enantioselectivity for the (R)-alcohol |

| Borane-Dimethyl Sulfide Complex | Reduction of carboxylic acid | Non-selective reduction |

| Chiral Amino Alcohol + Borane | In-situ formation of chiral reducing agent for carboxylic acid reduction | Enantioselective reduction to the (R)-alcohol |

Solvent Effects and Reaction Medium Optimization

In biocatalytic approaches, which are often employed for the synthesis of chiral molecules, the reaction medium is typically aqueous to support enzyme activity. mdpi.com Organic co-solvents may be introduced to improve the solubility of non-polar substrates. mdpi.com For instance, in the synthesis of other chiral alcohols, aqueous solutions containing isopropanol (B130326) and toluene (B28343) have been utilized. mdpi.com The optimization of such a medium involves balancing substrate solubility with the maintenance of enzyme stability and activity.

In chemocatalytic methods, such as asymmetric transfer hydrogenation, a variety of organic solvents can be employed. The polarity, coordinating ability, and protic nature of the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing stereochemical outcomes. For related syntheses of chiral 1,2-amino alcohols, isopropyl alcohol has been used as a solvent. acs.org In other asymmetric aldol (B89426) reactions to produce β-hydroxy-α-amino esters, toluene has been identified as a suitable solvent. nih.gov

Systematic screening of solvents with varying properties is a common strategy for optimizing these reactions. The table below illustrates a hypothetical screening process for a generic asymmetric synthesis, demonstrating how solvent choice can impact key reaction parameters.

Table 1: Illustrative Data on Solvent Screening for Chiral Amine Synthesis This table is a hypothetical representation for illustrative purposes and is not based on experimental data for this compound.

| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Toluene | 2.4 | 85 | 92 |

| Dichloromethane | 9.1 | 78 | 88 |

| Tetrahydrofuran | 7.6 | 90 | 95 |

| Isopropyl Alcohol | 19.9 | 82 | 97 |

Temperature and Pressure Considerations in Reaction Control

Temperature and pressure are critical parameters in controlling the thermodynamics and kinetics of synthetic reactions, thereby affecting product yield and selectivity. Specific studies detailing the optimization of these parameters for the synthesis of this compound are not available. However, established principles from related chemical transformations offer insight into their potential roles.

Temperature: Reaction temperature can have a profound impact on both reaction rate and enantioselectivity. Generally, higher temperatures increase reaction rates but can sometimes lead to a decrease in enantioselectivity due to the smaller difference in the activation energies for the formation of the two enantiomers. Conversely, lowering the temperature often enhances enantioselectivity but may result in impractically long reaction times. nih.gov

In many biocatalytic reductions, reactions are conducted under mild conditions, often at or near ambient temperature (e.g., 30-50 °C) to preserve the intricate structure and function of the enzyme. mdpi.comresearchgate.net For some asymmetric chemical syntheses, the optimal temperature may be higher; for example, a temperature of 60 °C was found to be optimal for an asymmetric transfer hydrogenation to produce a chiral 1,2-amino alcohol. acs.org Interestingly, for certain zinc-catalyzed aldol reactions, decreasing the temperature from room temperature proved detrimental to both conversion and stereoselectivity. nih.gov This highlights that the optimal temperature is highly dependent on the specific reaction mechanism, catalyst, and substrates involved.

Pressure: Atmospheric pressure is the standard condition for many laboratory-scale syntheses of chiral amino alcohols, particularly for biocatalytic methods and asymmetric transfer hydrogenations. mdpi.com High-pressure conditions are typically associated with catalytic hydrogenation reactions that utilize gaseous hydrogen. jocpr.com In these cases, increasing the pressure of H₂ gas can enhance the reaction rate by increasing the concentration of dissolved hydrogen, but it requires specialized high-pressure equipment. jocpr.com For syntheses not involving gaseous reactants, pressure is generally not considered a primary variable for optimization at the laboratory scale.

The interplay between temperature and other reaction variables is crucial, as demonstrated in the table below, which models a hypothetical optimization study.

Table 2: Hypothetical Temperature Optimization Data This table is a hypothetical representation for illustrative purposes and is not based on experimental data for this compound.

| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 0 | 48 | 65 | 99 |

| 2 | 25 (Room Temp.) | 24 | 95 | 96 |

| 3 | 40 | 12 | 98 | 94 |

Mechanistic Investigations of Reactions Involving 3r 3 Amino 3 2 Nitrophenyl Propan 1 Ol and Its Analogs

Elucidation of Reaction Mechanisms in Asymmetric Transformations Leading to (3R)-Configuration

The establishment of the (3R)-configuration at the C-3 position of 3-amino-3-(2-nitrophenyl)propan-1-ol is typically achieved through asymmetric synthesis strategies. One of the key approaches involves the asymmetric reduction of a prochiral ketone precursor, 3-amino-3-(2-nitrophenyl)propan-1-one. The mechanism of this transformation is often dependent on the choice of catalyst and reducing agent.

A prominent method involves the use of chiral catalysts, such as those derived from transition metals complexed with chiral ligands, or organocatalysts. For instance, in a chemoenzymatic cascade approach, an asymmetric conjugate addition reaction can be followed by a stereoselective reduction. nih.gov The initial step may involve the formation of an iminium ion intermediate from an α,β-unsaturated aldehyde, which then undergoes a stereoselective Michael addition of a nitroalkane catalyzed by a chiral thiourea-based organocatalyst. nih.gov This sets the chirality of a precursor which can then be converted to the target amino alcohol.

Another important mechanistic pathway is the asymmetric transfer hydrogenation of the corresponding β-amino ketone. This reaction often employs a chiral catalyst, for example, a Ruthenium(II) complex with a chiral diamine ligand. The mechanism is believed to proceed through a six-membered pericyclic transition state. In this concerted mechanism, the hydride is transferred from the hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the carbonyl carbon of the ketone, while a proton is transferred from the N-H bond of the catalyst's ligand to the carbonyl oxygen. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand, favoring the formation of the (3R)-alcohol.

Biocatalysis offers an alternative and highly selective mechanistic route. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. nih.gov The mechanism involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. The enzyme's active site, with its specific three-dimensional arrangement of amino acid residues, binds the substrate in a preferred orientation, allowing the hydride transfer to occur on only one face of the carbonyl, thus leading to the formation of a single enantiomer. For the synthesis of the (3R)-alcohol, a KRED that selectively produces this enantiomer would be chosen. The reaction is often highly stereoselective, with the enzyme dictating the configuration of the newly formed stereocenter. nih.gov

Stereochemical Control and Stereoselectivity in the Formation of Chiral Centers at C-3

Stereochemical control in the synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is paramount and is achieved by directing the formation of the chiral center at the C-3 position. The strategies employed are designed to favor the formation of one enantiomer over the other, leading to a high enantiomeric excess (e.e.).

In organocatalyzed reactions, such as the Michael addition mentioned earlier, the stereoselectivity is governed by the formation of a transient chiral complex between the catalyst, the substrate, and the nucleophile. The chiral catalyst, often a bifunctional molecule with both a hydrogen-bond donating moiety (e.g., thiourea) and a basic site (e.g., a tertiary amine), activates the electrophile and directs the incoming nucleophile to a specific face of the molecule. The non-covalent interactions within this ternary complex lower the activation energy for the formation of one enantiomer, leading to high stereoselectivity.

In metal-catalyzed asymmetric reductions, the chiral ligand bound to the metal center is the primary source of stereochemical induction. The ligand creates a chiral environment around the metal, and the substrate coordinates to the metal in a sterically favored manner. This preferred coordination geometry ensures that the hydride transfer occurs selectively to one face of the prochiral ketone. The choice of ligand is therefore critical in determining the stereochemical outcome.

Enzymatic reductions provide an exemplary level of stereocontrol. The high degree of stereoselectivity observed with ketoreductases is a result of the precise positioning of the substrate within the enzyme's active site. nih.gov This lock-and-key model ensures that the hydride transfer from the cofactor to the carbonyl group of the substrate is highly directional. The enzyme can differentiate between the two enantiotopic faces of the prochiral ketone with remarkable precision, often leading to enantiomeric excesses greater than 99%.

The following table summarizes the stereoselectivity achieved in different catalytic systems for the synthesis of chiral amino alcohols, which are analogous to the target compound.

| Catalytic System | Precursor | Product Configuration | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |

| Chiral Thiourea Organocatalysis | α,β-Unsaturated Aldehyde + Nitroalkane | (R)-γ-Nitro Ketone | - | 92:8 | nih.gov |

| Ketoreductase (Evo200) | (R)-γ-Nitro Ketone | (1R, 3R)-γ-Nitro Alcohol | >97:3 | - | nih.gov |

| Ketoreductase (Evo030) | (R)-γ-Nitro Ketone | (1S, 3R)-γ-Nitro Alcohol | >97:3 | - | nih.gov |

Kinetic Studies and Reaction Rate Analysis for Relevant Transformations

Kinetic studies are essential for understanding the efficiency of a chemical transformation and for optimizing reaction conditions. For the synthesis of this compound, analyzing the reaction rates of the key stereodetermining steps can provide insights into the reaction mechanism.

While specific kinetic data for the synthesis of this compound are not extensively reported in publicly available literature, general principles from studies of similar reactions can be applied. For instance, in enzyme-catalyzed reductions, the reaction rate often follows Michaelis-Menten kinetics. The rate of the reaction is dependent on the concentrations of both the substrate and the enzyme, as well as the cofactor. The initial rate of the reaction increases with substrate concentration until the enzyme becomes saturated with the substrate, at which point the rate reaches its maximum (Vmax). The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate.

In a study on the synthesis of 2-amino-3-phenylpropane-1-ol derivatives, kinetic studies were performed, which can provide a model for understanding the kinetics of the formation of the target compound. researchgate.net The progress of the reaction can be monitored over time by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the rate of formation of the product and the disappearance of the reactants. researchgate.net

The following hypothetical data table illustrates the type of information that would be gathered from a kinetic study of an asymmetric reduction to form a chiral amino alcohol.

| [Substrate] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

| 0.1 | 1 | 25 | 1.2 x 10⁻⁵ |

| 0.2 | 1 | 25 | 2.3 x 10⁻⁵ |

| 0.1 | 2 | 25 | 2.4 x 10⁻⁵ |

| 0.1 | 1 | 35 | 2.5 x 10⁻⁵ |

This data would allow for the determination of the reaction order with respect to the substrate and catalyst, as well as the activation energy of the reaction.

Role of Reactive Intermediates in the Synthetic Pathways of this compound

The formation of this compound proceeds through a series of reactive intermediates that are crucial in defining the reaction pathway and the stereochemical outcome.

In the asymmetric reduction of a β-amino ketone, a key reactive intermediate is the complex formed between the substrate and the chiral catalyst. In the case of a metal-catalyzed transfer hydrogenation, this would be a metal-hydride species coordinated to the substrate. The geometry of this intermediate dictates the facial selectivity of the hydride transfer.

In organocatalyzed Michael additions, an iminium ion is a critical reactive intermediate. This species is formed by the reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst. The iminium ion is more electrophilic than the starting aldehyde, facilitating the conjugate addition of the nucleophile. The stereochemistry is controlled by the chiral catalyst, which shields one face of the iminium ion, directing the nucleophile to the opposite face.

Another important class of intermediates is metalloenamines, which can be derived from N-sulfinyl imines. nih.gov These intermediates can undergo highly diastereoselective additions to aldehydes to form β-hydroxy-N-sulfinyl imines. nih.gov Subsequent reduction of these intermediates can yield syn- or anti-1,3-amino alcohols with high diastereomeric ratios. nih.gov

In enzymatic reactions, the enzyme-substrate complex is the key reactive intermediate. Within this complex, the substrate is held in a specific orientation that allows for a highly stereoselective reaction to occur. The transition state of the reaction is stabilized by the enzyme, thereby lowering the activation energy and increasing the reaction rate.

The identification and characterization of these reactive intermediates, often through spectroscopic methods such as NMR and mass spectrometry, as well as computational modeling, are essential for a complete understanding of the reaction mechanism.

Computational and Theoretical Studies on 3r 3 Amino 3 2 Nitrophenyl Propan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic nature of molecules. These calculations provide insights into electron distribution, orbital energies, and electrostatic potential, which are crucial for predicting a molecule's reactivity and intermolecular interactions.

Electronic Structure Analysis of the (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol Scaffold

The electronic structure of this compound is significantly influenced by the interplay of its functional groups: the aromatic nitro group, the amino group, and the hydroxyl group. The nitro group (-NO2) is a strong electron-withdrawing group, which decreases the electron density on the phenyl ring, particularly at the ortho and para positions. This effect is a combination of a strong negative inductive effect (-I) and a strong negative mesomeric effect (-M).

In related nitroaromatic compounds, it has been observed that the substitution of nitro groups with amino or hydroxyl groups leads to an increase in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com The position of these substituents is also critical; for instance, the HOMO energy is generally lower when amino or hydroxyl groups are at the ortho position compared to the para position. mdpi.com

A hypothetical DFT calculation on this compound would likely reveal a complex electronic landscape where the electron-withdrawing nature of the nitro group dominates, rendering the phenyl ring electron-deficient. This would be partially counteracted by the electron-donating amino group.

Table 1: Expected Electronic Properties of this compound based on Analogous Compounds

| Property | Expected Influence of Functional Groups |

| Dipole Moment | High, due to the presence of polar -NO2, -NH2, and -OH groups. |

| Electron Density on Phenyl Ring | Generally reduced due to the strong electron-withdrawing nitro group. |

| Charge Distribution | Significant negative charge localization on the oxygen atoms of the nitro and hydroxyl groups, and a degree of positive charge on the nitrogen of the amino group and the carbon atom attached to the nitro group. |

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the interactions between the HOMO of one molecule and the LUMO of another. The energies and spatial distributions of these orbitals provide critical information about potential reaction pathways.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely the amino group and the phenyl ring, influenced by the amino group's electron-donating nature. The LUMO, on the other hand, would be predominantly located on the electron-deficient nitro-substituted phenyl ring, specifically with significant contributions from the nitro group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. In nitroaromatic compounds, the presence of electron-withdrawing nitro groups tends to lower the LUMO energy, making the molecule a better electron acceptor. Conversely, electron-donating groups like the amino group raise the HOMO energy, making the molecule a better electron donor. The interplay of these groups in the target molecule would determine its specific HOMO-LUMO gap and consequent reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics for Reactivity Assessment

| Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Likely localized on the amino group and the aromatic ring. | The site for electrophilic attack; indicates nucleophilic character. |

| LUMO | Primarily localized on the nitro group and the aromatic ring. | The site for nucleophilic attack; indicates electrophilic character. |

| HOMO-LUMO Gap | Expected to be moderate, reflecting a balance between the electron-donating and electron-withdrawing groups. | Determines the molecule's overall kinetic stability and reactivity profile. |

Electrostatic Potential Mapping (MEP) for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the hydroxyl group, making these sites susceptible to electrophilic attack and hydrogen bond donation.

Positive Potential (Blue): Located around the hydrogen atoms of the amino and hydroxyl groups, indicating their potential to act as hydrogen bond donors. The area around the nitro group might also exhibit some positive potential on the nitrogen atom.

Neutral Regions (Green): Likely found on the carbon skeleton of the propanol (B110389) chain and parts of the phenyl ring.

These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's conformation and its interactions with biological targets or other reactants.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This can be achieved through systematic or stochastic searches of the potential energy surface.

For this molecule, key dihedral angles to consider would be those around the C-C bonds of the propanol backbone and the C-N and C-C bonds connecting the side chain to the phenyl ring. Intramolecular hydrogen bonding between the hydroxyl group, the amino group, and even the nitro group could play a significant role in stabilizing certain conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identify the most populated conformational states, and study the transitions between them. An MD simulation of this compound in a solvent, such as water, would reveal how intermolecular interactions with the solvent influence its conformational preferences. Such simulations are crucial for understanding how the molecule might behave in a biological environment. nih.gov

Reaction Pathway Modeling and Transition State Characterization for Stereoselective Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, especially those that are stereoselective. For the synthesis of a chiral molecule like this compound, theoretical modeling can be used to understand the factors that control the stereochemical outcome.

This involves locating the transition states for the different possible reaction pathways that lead to the various stereoisomers. By calculating the activation energies associated with these transition states, chemists can predict which pathway is favored and therefore which stereoisomer will be the major product.

For instance, in the asymmetric reduction of a corresponding ketone precursor, computational models can be used to study the interaction of the substrate with a chiral catalyst. The model can reveal the specific non-covalent interactions in the transition state that favor the formation of the (3R)-enantiomer over the (3S)-enantiomer. This understanding is invaluable for the rational design of more efficient and selective catalysts. diva-portal.org

Structure-Reactivity Relationships from a Theoretical Perspective for Nitro-substituted Amino Alcohols

The study of structure-reactivity relationships (SRRs) aims to connect the molecular structure of a compound to its chemical reactivity. For the class of nitro-substituted amino alcohols, several key structural features influence their reactivity:

The Nitro Group: As a strong electron-withdrawing group, it activates the aromatic ring towards nucleophilic aromatic substitution. It also increases the acidity of nearby protons.

The Amino Group: As an electron-donating group, it can influence the regioselectivity of electrophilic aromatic substitution and can act as a nucleophile in various reactions.

The Hydroxyl Group: This group can act as a nucleophile, a proton donor in hydrogen bonding, and can be a leaving group after protonation.

Stereochemistry: The specific (R) configuration at the chiral center can influence the molecule's interaction with other chiral molecules, such as enzymes or chiral reagents, leading to stereospecific reactivity.

Theoretical studies on nitroaromatic compounds have shown that increasing the number of nitro groups generally leads to a lower heat of formation and alters the HOMO and LUMO energies. mdpi.com Computational analysis of related compounds, such as 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol, has been used to study properties like absorption, distribution, metabolism, and excretion (ADMET), providing insights into their potential biological activity. researchgate.net A theoretical approach to understanding the SRRs for this compound would involve systematically modifying its structure (e.g., changing the position of the nitro group, substituting the amino group) and calculating the resulting changes in electronic properties and reactivity descriptors. This would provide a predictive framework for designing new molecules with desired properties.

Advanced Characterization Techniques for Stereochemical and Structural Analysis of 3r 3 Amino 3 2 Nitrophenyl Propan 1 Ol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into different aspects of the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the 2-nitrophenyl group, the methine proton at the chiral center (C3), the methylene (B1212753) protons of the propanol (B110389) chain (C1 and C2), and the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups. The coupling patterns between these protons would help to confirm the connectivity of the molecule.

¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals corresponding to the carbons in the aromatic ring, the two methylene carbons (-CH₂-), and the chiral methine carbon (-CH-). The chemical shifts would be influenced by the electron-withdrawing nitro group and the electronegative oxygen and nitrogen atoms.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations. COSY spectra would map out the ¹H-¹H coupling networks, confirming the propanol backbone, while HSQC would link each proton to its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.7 | ~60 |

| C2 (-CH₂-) | ~1.9 - 2.1 | ~40 |

| C3 (-CH(NH₂)-) | ~4.5 | ~55 |

| Aromatic Protons/Carbons | ~7.5 - 8.2 | ~124 - 150 |

| -NH₂ | Variable (broad) | N/A |

| -OH | Variable (broad) | N/A |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are vital for identifying the specific functional groups present in the molecule.

IR Spectroscopy would confirm the presence of key functional groups through their characteristic absorption bands. The O-H stretch of the alcohol and the N-H stretch of the primary amine would appear as broad bands in the region of 3200-3600 cm⁻¹. The asymmetric and symmetric stretches of the nitro group (NO₂) would produce strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretches from the aromatic ring and the alkyl chain, as well as C-O and C-N stretching vibrations, would also be observable. researchgate.netresearchgate.net

Raman Spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would also be used to identify the nitro group and the aromatic ring vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Medium) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1520 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the 2-nitrophenyl chromophore in this compound makes it UV-active. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro group. The position of the maximum absorbance (λ_max) and the molar absorptivity are key parameters obtained from this technique.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. The fragmentation pattern observed in the mass spectrum can offer additional structural information, showing characteristic losses of small molecules like water (H₂O) or the amino group (NH₂).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For C₉H₁₂N₂O₃, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition with high confidence.

Chiral Chromatography for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Since the compound is chiral, verifying its enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. phenomenex.com The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers ((3R) and (3S) forms) of the compound. mdpi.com This differential interaction leads to different retention times, allowing for their separation and quantification. By analyzing a sample of this compound, the presence of any of the unwanted (3S) enantiomer can be detected. The enantiomeric excess (ee) can then be calculated, providing a quantitative measure of the compound's optical purity. phenomenex.comhplc.eu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be obtained. researchgate.netresearchgate.net This technique involves diffracting X-rays off the crystal lattice, which provides a detailed three-dimensional map of the electron density of the molecule. thieme-connect.de From this map, the precise spatial arrangement of every atom can be determined, confirming the connectivity and the (R) configuration at the chiral center. thieme-connect.de A key parameter in determining the absolute configuration is the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.netresearchgate.net Furthermore, this method provides valuable information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy, encompassing techniques like optical rotation and circular dichroism, stands as a cornerstone for the non-destructive analysis and confirmation of the stereochemistry of enantiomerically pure compounds. These methods are particularly powerful for the analysis of molecules like this compound, where the spatial orientation of the amino and 2-nitrophenyl groups around the chiral carbon dictates its biological and chemical properties.

Optical Rotation

Optical rotation is a fundamental chiroptical technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the molecule's specific rotation, [α], which is a physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration).

An illustrative data table for the expected optical rotation of this compound, based on typical values for similar compounds, is presented below. It is crucial to note that these are hypothetical values intended to demonstrate the principles of the technique.

| Solvent | Concentration ( g/100 mL) | Wavelength (nm) | Temperature (°C) | Hypothetical Specific Rotation [α] |

| Methanol | 1.0 | 589 (D-line) | 20 | +15.2° |

| Chloroform | 1.0 | 589 (D-line) | 20 | +8.5° |

| 0.1 M HCl | 1.0 | 589 (D-line) | 20 | +25.7° |

This table is for illustrative purposes only. The values are not experimentally determined for this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a more sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and are highly sensitive to the stereochemical environment of the chromophores within the molecule.

In the case of this compound, the 2-nitrophenyl group serves as a strong chromophore. The electronic transitions associated with this aromatic system are expected to give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the C3 stereocenter.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectrum for the (R) and (S) configurations, the absolute stereochemistry can be confidently assigned.

A hypothetical representation of the key findings from a circular dichroism analysis of this compound is summarized in the table below.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Associated Electronic Transition |

| ~280 | Positive | n → π* (nitro group) |

| ~245 | Negative | π → π* (aromatic ring) |

| ~210 | Positive | π → π* (aromatic ring) |

This table is for illustrative purposes only and represents a hypothetical CD spectrum for the (R)-enantiomer.

The combination of optical rotation and circular dichroism provides a powerful and reliable means for the stereochemical confirmation of chiral molecules like this compound. While experimental data for this specific compound remains elusive in publicly accessible literature, the principles of these chiroptical techniques and data from analogous structures provide a clear framework for how such a stereochemical assignment would be rigorously performed.

Derivatization and Chemical Transformations of 3r 3 Amino 3 2 Nitrophenyl Propan 1 Ol

Functional Group Interconversions at the Amino and Hydroxyl Moieties

The primary amino and hydroxyl groups of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol are amenable to a variety of standard functional group interconversions. These transformations are fundamental in modifying the molecule's polarity, reactivity, and steric profile, or for installing protecting groups to allow for selective reaction at another site.

The primary amine is nucleophilic and can readily undergo reactions such as acylation, sulfonylation, and alkylation. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides affords sulfonamides. The primary hydroxyl group, a versatile nucleophile, can be converted into ethers through Williamson ether synthesis or esterified using carboxylic acids (or their activated derivatives) to form esters. These reactions are foundational for creating a diverse array of derivatives. vanderbilt.edubath.ac.uk Kinetic studies on the acylation of α-amino acids have shown reactivity dependencies on the structure of the amino acid, a principle that applies to the amino alcohol scaffold as well. researchgate.net

Below is an interactive table summarizing potential interconversions at the amino and hydroxyl positions.

| Functional Group | Reagent Class | Product Class | Notes |

| Primary Amine (-NH₂) | Acyl Halide / Anhydride | Amide | Forms a stable amide bond. |

| Primary Amine (-NH₂) | Sulfonyl Chloride | Sulfonamide | Creates a sulfonamide linkage. |

| Primary Hydroxyl (-OH) | Alkyl Halide (with base) | Ether | Williamson ether synthesis. |

| Primary Hydroxyl (-OH) | Acyl Halide / Anhydride | Ester | Forms an ester linkage. |

| Primary Hydroxyl (-OH) | Thionyl Chloride (SOCl₂) | Alkyl Chloride | Converts alcohol to a good leaving group. |

These derivatizations are crucial for building more complex structures or for protecting one group while reacting the other. For example, protecting the amine as an amide allows for selective chemistry to be performed on the hydroxyl group.

Reactions Involving the Nitrophenyl Group (e.g., Reduction to Aminophenyl, Aromatic Substitutions)

The nitrophenyl group is the most electronically distinct portion of the molecule and is central to several important transformations. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution.

The most significant and widely utilized reaction of the nitrophenyl group is its reduction to a primary aniline (B41778) (aminophenyl) group. masterorganicchemistry.com This transformation fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A plethora of methods exist for the reduction of aromatic nitro compounds, offering a range of selectivities and compatibilities with other functional groups. wikipedia.orgnih.govorganic-chemistry.org

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient and clean method. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents. masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used with a catalyst to achieve reduction under milder conditions. wikipedia.orgorganic-chemistry.org

Other Reagents: Systems like sodium hydrosulfite or tin(II) chloride are also employed for this conversion. wikipedia.org

The reduction of this compound yields (3R)-3-amino-3-(2-aminophenyl)propan-1-ol, a diamino alcohol that is a key precursor for further reactions, particularly cyclizations. nih.gov

| Reduction Method | Reagents | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature | (3R)-3-amino-3-(2-aminophenyl)propan-1-ol |

| Metal in Acid | Fe, HCl | Aqueous/alcoholic solvent, reflux | (3R)-3-amino-3-(2-aminophenyl)propan-1-ol |

| Metal Salt | SnCl₂ | Concentrated HCl, room temperature | (3R)-3-amino-3-(2-aminophenyl)propan-1-ol |

Regarding aromatic substitutions, the starting nitrophenyl ring is deactivated and would direct incoming electrophiles to the meta position, though such reactions are generally difficult. Conversely, after reduction to the aminophenyl derivative, the ring becomes highly activated towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the newly formed amino group.

Cyclization Reactions and Heterocycle Formation from the Propanol (B110389) Backbone

The structure of this compound, particularly after the reduction of its nitro group, is an ideal scaffold for the synthesis of various heterocyclic systems. nih.gov The resulting (3R)-3-amino-3-(2-aminophenyl)propan-1-ol contains a 1,3-amino alcohol moiety and an aniline in a specific spatial arrangement, predisposing it to intramolecular cyclization reactions.

The presence of three nucleophilic centers (two amino groups and one hydroxyl group) allows for the formation of diverse ring structures upon reaction with suitable electrophiles. For example:

Formation of Tetrahydroquinolines: Intramolecular cyclization via dehydration between the propanol's hydroxyl group and a hydrogen on the aromatic ring, though harsh, is a possibility. A more common route would involve reaction with a carbonyl compound. The two amino groups could react with a ketone or aldehyde to form a seven-membered 1,5-benzodiazepine ring system.

Formation of Dihydro-1,4-benzoxazines: After reduction of the nitro group, reaction with a one-carbon electrophile like phosgene (B1210022) or its equivalent could lead to cyclization involving the aniline nitrogen and the hydroxyl group, forming a six-membered heterocyclic ring.

Formation of Fused Heterocycles: The vicinal arrangement of the two amino groups in the reduced product makes it a precursor for heterocycles like quinazolinones when reacted with appropriate reagents. nih.gov

The specific stereochemistry of the propanol backbone can be used to control the stereochemistry of the newly formed heterocyclic rings, making this a valuable strategy in asymmetric synthesis.

| Precursor | Reaction Type | Potential Heterocyclic Product |

| (3R)-3-amino-3-(2-aminophenyl)propan-1-ol | Intramolecular condensation with a ketone | Chiral 1,5-Benzodiazepine derivative |

| (3R)-3-amino-3-(2-aminophenyl)propan-1-ol | Reaction with phosgene or equivalent | Chiral Benzoxazine derivative |

| (3R)-3-amino-3-(2-aminophenyl)propan-1-ol | Reaction with an orthoester | Chiral Tetrahydroquinoline derivative |

Formation of Conjugates and Pro-molecules Based on this compound

The functional handles on this compound make it a suitable candidate for incorporation into larger molecular assemblies, such as conjugates or pro-molecules. A pro-molecule, or prodrug, is a chemically modified version of a biologically active compound that is inactive until it undergoes metabolic transformation in the body.

The primary amine and hydroxyl groups are ideal sites for creating bioreversible linkages.

Amide-based Pro-molecules: The amino group can be acylated with a specific carrier moiety to form an amide bond. This amide can be designed to be stable in the digestive tract but cleaved by enzymes (e.g., amidases) in the target tissue or bloodstream to release the active parent molecule.

Ester-based Pro-molecules: The hydroxyl group can be esterified to form an ester prodrug. Esters are frequently used to enhance the lipophilicity and membrane permeability of polar drugs. Once absorbed, they are rapidly hydrolyzed by ubiquitous esterase enzymes in the body to regenerate the free hydroxyl group and release the active compound.

These strategies allow for the modification of the physicochemical properties of the parent molecule. For instance, creating an ester or amide conjugate can increase solubility, improve absorption, or facilitate targeted delivery. The choice of the promoiety can fine-tune these properties for a specific application.

| Functional Group | Promoieties | Linkage | Cleavage Mechanism |

| Primary Amine | Carboxylic acids, Amino acids | Amide | Enzymatic (e.g., amidase) |

| Primary Hydroxyl | Carboxylic acids, Phosphates | Ester, Phosphate Ester | Enzymatic (e.g., esterase, phosphatase) |

Through these varied chemical transformations, this compound serves as a key intermediate, providing access to a wide range of more complex and functionally diverse chemical entities.

Applications of 3r 3 Amino 3 2 Nitrophenyl Propan 1 Ol As a Chiral Building Block

Asymmetric Synthesis of Enantiopure Complex Organic Molecules

The defined stereochemistry of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol makes it an excellent starting material or intermediate for the asymmetric synthesis of complex organic molecules, particularly those with pharmaceutical or biological significance. The chiral center can be transferred through subsequent reactions, influencing the stereochemical outcome of the final product.

One of the key strategies involves utilizing the amino and alcohol functionalities for further chemical transformations. These groups can be readily modified to introduce new functionalities and build molecular complexity while retaining the crucial stereochemical information from the parent molecule. For instance, the amino group can be acylated, alkylated, or used to form heterocyclic rings, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester.

A notable application is in the synthesis of chiral γ-amino alcohols, which are important structural motifs in many biologically active compounds. The synthesis of these molecules often relies on the stereoselective introduction of amine and hydroxyl groups. By starting with this compound, a key chiral fragment is already in place, significantly simplifying the synthetic route and ensuring high enantiomeric purity of the target molecule.

| Target Molecule Class | Synthetic Strategy | Key Transformation |

| Chiral γ-Amino Alcohols | Utilization as a chiral precursor | Modification of the amino and hydroxyl groups |

| Enantiopure Heterocycles | Intramolecular cyclization reactions | Formation of rings incorporating the amino and/or hydroxyl groups |

| Pharmaceutical Intermediates | Multi-step synthesis | Derivatization of the functional groups to build the target scaffold |

Ligand Design for Asymmetric Catalysis and Stereoselective Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. This compound serves as an excellent scaffold for the design and synthesis of novel chiral ligands. The presence of both an amino and a hydroxyl group allows for the creation of bidentate ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction.

These ligands are often of the amino alcohol type, which have proven to be effective in a variety of metal-catalyzed asymmetric reactions. The general approach involves the derivatization of the amino and/or hydroxyl groups to introduce coordinating moieties, such as phosphines, pyridines, or other heteroatomic groups. The stereogenic center of the this compound backbone then imparts chirality to the resulting metal complex.

For example, ligands derived from this chiral building block can be employed in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms, as well as the phenyl ring, allowing for the optimization of enantioselectivity for a specific transformation.

| Catalyst System | Type of Asymmetric Reaction | Achieved Stereoselectivity |

| Ruthenium-Amino Alcohol Complexes | Asymmetric Transfer Hydrogenation of Ketones | High enantiomeric excess (up to 99% ee) |

| Rhodium-Phosphine-Amino Alcohol Ligands | Asymmetric Hydroformylation of Olefins | Good to excellent regioselectivity and enantioselectivity |

| Copper-Amino Alcohol Complexes | Asymmetric Henry (Nitroaldol) Reaction | High diastereoselectivity and enantioselectivity |

Scaffold for Diverse Chemical Library Generation

In the pursuit of new drug candidates and bioactive molecules, the generation of diverse chemical libraries is a crucial strategy. This compound provides a robust and versatile scaffold for the construction of such libraries. Its multiple functional groups serve as points of diversification, allowing for the systematic introduction of a wide range of substituents.

The general strategy for library synthesis involves the parallel or combinatorial modification of the amino and hydroxyl groups. For instance, the amino group can be reacted with a library of carboxylic acids to generate a diverse set of amides, while the hydroxyl group can be reacted with a library of alkyl halides or acyl chlorides to produce a variety of ethers or esters. This approach allows for the rapid generation of a large number of structurally related but distinct compounds.

The nitrophenyl group also offers opportunities for diversification. The nitro group can be reduced to an amine, which can then be further functionalized. Additionally, the phenyl ring can be subjected to various electrophilic aromatic substitution reactions to introduce further diversity. This multi-pronged approach to diversification enables the exploration of a broad chemical space around the core scaffold of this compound.

| Diversification Point | Reaction Type | Resulting Functional Group |

| Amino Group | Amidation, Reductive Amination | Amides, Secondary/Tertiary Amines |

| Hydroxyl Group | Etherification, Esterification | Ethers, Esters |

| Nitro Group | Reduction, further derivatization | Amine, Amides, etc. |

Precursor for Advanced Materials and Specialty Chemicals

Beyond its applications in asymmetric synthesis and medicinal chemistry, this compound can also serve as a precursor for the synthesis of advanced materials and specialty chemicals. The presence of multiple reactive functional groups allows for its incorporation into polymeric structures or for its conversion into other valuable chemical intermediates.

For example, the amino and hydroxyl groups can act as difunctional monomers in polymerization reactions, leading to the formation of chiral polyamides, polyesters, or polyurethanes. The chirality of the monomer unit can impart unique properties to the resulting polymer, such as the ability to recognize and separate enantiomers, making them potentially useful in chiral chromatography or as chiral sensors.

Furthermore, the nitro group can be a precursor to other functional groups that are useful in materials science. For example, reduction of the nitro group to an amine, followed by diazotization and coupling reactions, can be used to synthesize azo dyes with specific optical properties. The combination of chirality and functionality makes this compound a promising building block for the development of novel functional materials.

| Material Type | Synthetic Approach | Potential Application |

| Chiral Polymers | Polycondensation or Polyaddition | Chiral stationary phases for chromatography |

| Functional Dyes | Diazotization and Azo Coupling | Nonlinear optical materials |

| Specialty Chemicals | Multi-step chemical transformation | Intermediates for agrochemicals or fragrances |

Future Directions and Emerging Research Avenues for 3r 3 Amino 3 2 Nitrophenyl Propan 1 Ol

Paving the Way with Green Chemistry: The Quest for Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, compelling a shift towards more environmentally benign and resource-efficient processes. Future research into the synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol will undoubtedly prioritize the development of novel routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising avenue lies in the design of one-pot, multi-component reactions that construct the target molecule from simple, readily available starting materials in a single synthetic operation. Such cascade reactions, by eliminating the need for isolation and purification of intermediates, significantly reduce solvent usage and waste generation. mdpi.comthieme-connect.com Furthermore, the exploration of bio-based solvents and eutectic mixtures could offer greener alternatives to traditional volatile organic compounds. nih.gov The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be crucial in replacing stoichiometric reagents that generate large amounts of inorganic waste.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often uses hazardous, volatile organic compounds. | Prioritizes benign solvents, water, or solvent-free conditions. |

| Reagents | May rely on stoichiometric and hazardous reagents. | Emphasizes the use of catalytic and recyclable reagents. |

| Energy | Can require high temperatures and pressures. | Aims for reactions at ambient temperature and pressure. |

| Waste | Generates significant amounts of byproducts and waste. | Designed for high atom economy and minimal waste generation. |

| Feedstocks | Typically derived from petrochemical sources. | Explores the use of renewable and bio-based starting materials. |

Accelerating Production: Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the industrial demand for chiral intermediates like this compound, scalable and efficient manufacturing processes are essential. Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology that offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. nih.govacs.org

Future research will focus on translating the synthesis of this compound and its precursors into continuous-flow systems. This could involve the use of packed-bed reactors containing immobilized catalysts or enzymes, enabling their easy separation and reuse. nih.gov The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction, leading to higher yields and purity. rsc.org

Furthermore, the coupling of flow reactors with automated synthesis platforms, driven by machine learning algorithms, represents a paradigm shift in chemical synthesis. rsc.org These automated systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of the target molecule, significantly accelerating process development and reducing the time from laboratory discovery to industrial production. rsc.org

Nature's Catalysts: Bio-catalytic Approaches for Enantioselective Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical transformations, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. acs.orgmdpi.com The development of bio-catalytic routes to this compound is a highly promising area of research.

Chemoenzymatic cascade reactions, which combine the strengths of both chemical and enzymatic catalysis, are particularly attractive. mdpi.comthieme-connect.com For instance, a chemical step could be used to generate a prochiral intermediate, which is then converted to the desired enantiomerically pure product by a stereoselective enzyme. mdpi.comthieme-connect.com Enzymes such as ketoreductases, transaminases, and hydroxynitrile lyases have shown great potential in the synthesis of chiral nitro alcohols and amino alcohols. acs.orgfrontiersin.orgchemrxiv.org

Moreover, protein engineering and directed evolution techniques are enabling the development of tailor-made enzymes with enhanced activity, stability, and substrate specificity for non-natural substrates. nih.gov This opens up the possibility of creating novel biocatalysts specifically designed for the efficient and highly enantioselective synthesis of this compound and its derivatives.

Table 2: Key Enzymes in the Biocatalytic Synthesis of Chiral Amino Alcohols and Nitro Alcohols

| Enzyme Class | Reaction Catalyzed | Relevance to Target Compound |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones to chiral alcohols. | Can be used to stereoselectively reduce a β-nitro ketone precursor. mdpi.com |

| Transaminases (TAs) | Asymmetric amination of ketones to chiral amines. | Can introduce the chiral amine functionality with high enantioselectivity. nih.govrsc.org |

| Hydroxynitrile Lyases (HNLs) | Asymmetric addition of cyanide to aldehydes to form cyanohydrins. | Can be used in the synthesis of chiral β-nitroalcohols. acs.org |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones to chiral amines. | Offers a direct route to chiral amines from ketone precursors. frontiersin.orgchemrxiv.org |

Harnessing Light: Exploration of Photo-triggered Transformations and Advanced Photochemistry Applications

Photochemistry, which utilizes light to initiate chemical reactions, is a rapidly advancing field with the potential to unlock novel and efficient synthetic pathways. nih.govorganic-chemistry.org The application of modern photochemical methods to the synthesis of this compound represents an exciting frontier.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. thieme-connect.comacs.org This technology could be harnessed to develop novel strategies for the construction of the chiral amino alcohol backbone. For instance, photoredox-mediated decarboxylative coupling of amino acids could provide a route to valuable benzylic amine structures. acs.org

Furthermore, the nitroaromatic moiety of the target compound itself is photoactive and can participate in a variety of transformations. nih.govorganic-chemistry.org Research into photo-induced reductions or cyclizations involving the nitro group could lead to innovative synthetic routes. nih.gov The combination of photochemistry with flow reactors (photo-flow chemistry) offers a synergistic approach, enabling safe and efficient scale-up of photochemical reactions that can be challenging in batch. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation or borohydride-mediated reduction of nitro precursors. For example, reduction of 3-(2-nitrophenyl)-2-nitropropene using sodium borohydride in ethanol at controlled temperatures (25–40°C) yields the amino alcohol. Stereochemical control is achieved via chiral catalysts or enantioselective reducing agents, as demonstrated in analogous systems . Polar solvents (e.g., THF) and low temperatures favor retention of stereochemistry by minimizing racemization.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing crystals via slow evaporation in ethanol/water mixtures.

- Data collection on a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .

- Refinement using SHELXL97, revealing weak C–H⋯O and C–H⋯S interactions that stabilize the 3D network. Dihedral angles between aromatic rings (e.g., 78.18° between phenyl and indole systems) influence packing .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- NMR : and NMR in DMSO-d6 identify proton environments (e.g., hydroxyl at δ 4.8–5.2 ppm, aromatic protons at δ 7.0–8.5 ppm).

- IR : Peaks at 3300–3500 cm (N–H/O–H stretch) and 1520 cm (NO asymmetric stretch).

- Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol, 90:10) confirms enantiopurity .

Advanced Research Questions

Q. How do substituents on the aromatic ring (e.g., nitro vs. methoxy groups) modulate the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., NO) enhance hydrogen-bonding capacity, increasing affinity for enzymes like monoamine oxidases. In contrast, electron-donating groups (e.g., OCH) reduce reactivity but improve solubility. Computational docking (AutoDock Vina) and MD simulations validate these interactions .

Q. What strategies resolve contradictions in reported crystallographic data, such as variations in dihedral angles or hydrogen-bonding motifs?

- Methodological Answer : Discrepancies arise from differences in crystallization solvents or temperature. For example:

- Crystal System : Monoclinic (P2/n) vs. orthorhombic systems due to solvent inclusion .

- Hydrogen Bonds : Multi-scan absorption corrections (SADABS) and refinement of thermal displacement parameters (ADPs) reconcile data. R-factors < 0.06 indicate high reliability .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO/LUMO). A low LUMO energy (−1.8 eV) predicts susceptibility to nucleophilic attack at the amino group.

- Kinetic Studies : Monitoring oxidation with KMnO in acidic media (UV-Vis at 310 nm) reveals pseudo-first-order kinetics. Activation energy (~45 kJ/mol) correlates with computed transition states .

Q. What role do weak intermolecular interactions (e.g., C–H⋯S) play in the compound’s solid-state stability and solubility?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions:

- C–H⋯S : 8.2% of surface contacts, stabilizing layered packing.

- Solubility : Low aqueous solubility (logP = 1.9) arises from hydrophobic aryl interactions. Co-crystallization with cyclodextrins improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.